molecular formula C18H14ClN5O4 B12192403 7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Cat. No.: B12192403
M. Wt: 399.8 g/mol
InChI Key: IJTIUQKEXKBFID-UHFFFAOYSA-N
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Description

7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which is further substituted with a chloro group, dimethoxyphenyl group, and a hydroxy group.

Preparation Methods

The synthesis of 7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes.

    Introduction of the quinazoline moiety: This step involves the use of chloranil as an oxidizing agent to ensure cyclization.

    Substitution reactions: The chloro, dimethoxyphenyl, and hydroxy groups are introduced through various substitution reactions using suitable reagents and conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chloro group can be reduced to form a corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to the disruption of key cellular processes, such as cell proliferation or signal transduction, ultimately resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Similar compounds to 7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide include other triazoloquinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C18H14ClN5O4

Molecular Weight

399.8 g/mol

IUPAC Name

7-chloro-N-(2,4-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide

InChI

InChI=1S/C18H14ClN5O4/c1-27-10-4-5-12(14(8-10)28-2)20-18(26)15-16-21-17(25)11-7-9(19)3-6-13(11)24(16)23-22-15/h3-8,23H,1-2H3,(H,20,26)

InChI Key

IJTIUQKEXKBFID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl)OC

Origin of Product

United States

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